2-(Pyrrolidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)butanamide is a chemical compound that features a pyrrolidine ring attached to a butanamide chain Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)butanamide can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with a suitable butanamide precursor. For example, the reaction of pyrrolidine with 2-bromo-N-butylacetamide in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable nitrile precursor in the presence of a palladium catalyst. This approach allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
2-Pyrrolidone: Contains a lactam ring and is used in various industrial applications.
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Uniqueness
2-(Pyrrolidin-1-yl)butanamide is unique due to its specific combination of the pyrrolidine ring and butanamide chain.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
DQOSEHWNUDEBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.